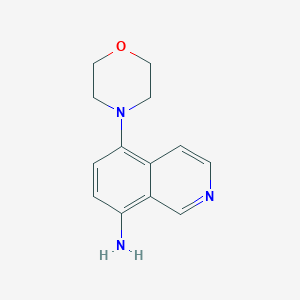
2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other synonyms such as “1,4-benzodioxane-6-carboxylic acid”, “2,3-dihydrobenzo b 1,4 dioxine-6-carboxylic acid”, and “3,4-ethylenedioxy benzoic acid” among others .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes has been achieved through various methods. Early efforts focused on the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives . More recent investigations have exploited chiral catalysts. Highly enantioselective processes have been developed including Pd-catalyzed asymmetric intramolecular O-arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8O4 . The InChI code is 1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) .
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
Research has shown that derivatives of 2,4-Dihydro-1,3-benzodioxine, such as rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers, have been synthesized and evaluated for their anti-inflammatory properties. These compounds demonstrated significant anti-inflammatory activity, with some showing higher potency than established anti-inflammatory agents. This indicates the potential therapeutic applications of these compounds in treating inflammatory conditions (Vazquez, Rosell, & Pujol, 1997).
Coordination Polymers and Photophysical Properties
Another study focused on the synthesis of aromatic carboxylic acids derived from 3,5-dihydroxy benzoic acid, which were used to support a series of lanthanide coordination compounds. These compounds, characterized by their spectroscopic techniques and photophysical properties, demonstrated significant potential in materials science, particularly due to their interesting molecular arrays and luminescence efficiencies. This research highlights the application of 2,4-Dihydro-1,3-benzodioxine derivatives in developing materials with unique photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Biocatalysis and Chiral Synthons
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, closely related to 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid, have been identified as valuable chiral synthons for the enantiospecific synthesis of therapeutic agents. A study involving Alcaligenes faecalis subsp. parafaecalis demonstrated the efficient production of these enantiomers in optically pure form using biocatalysis, showcasing the application of 2,4-Dihydro-1,3-benzodioxine derivatives in the pharmaceutical industry for the production of enantiospecific drugs (Mishra, Kaur, Sharma, & Jolly, 2016).
Safety and Hazards
The safety data sheet for a similar compound, “2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for “2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” could involve further exploration of its potential uses in life science research and the development of pharmaceuticals. Its derivatives have shown promise in various areas, including as potential immunosuppressive agents , which could open up new avenues for research and development.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as 1,4-benzodioxane derivatives, have been found to interact with various receptors, including α-adrenergic and serotonin receptors .
Mode of Action
Related compounds have been shown to exhibit significant biological activities, possibly through their interaction with the aforementioned receptors .
Biochemical Pathways
Related compounds have been associated with pathways involving α-adrenergic and serotonin receptors, which play crucial roles in cardiovascular function and mood regulation, respectively .
Result of Action
Related compounds have been associated with various therapeutic effects, such as antihypertensive properties and affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Propriétés
IUPAC Name |
4H-1,3-benzodioxine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQXTRMSZRDCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)
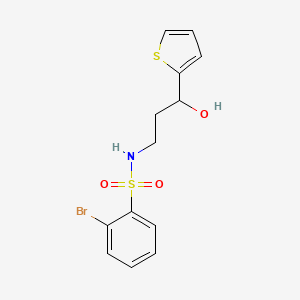
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)
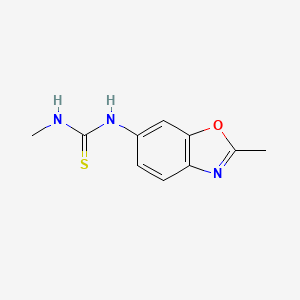
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)
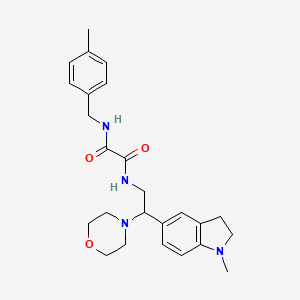
![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)
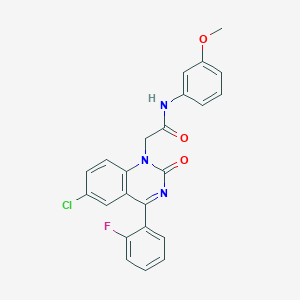
![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)
